2-(1H-Tetrazol-1-YL)benzonitrile

概要

説明

2-(1H-Tetrazol-1-YL)benzonitrile is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Tetrazole derivatives, in general, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .

Biochemical Pathways

Tetrazoles are known to participate in multicentre intermolecular interactions with the pyridine ring and hydrogen atoms from the surrounding molecules, which includes the h-atoms at the active site pockets of enzymes .

Pharmacokinetics

Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Result of Action

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-Tetrazol-1-YL)benzonitrile. For instance, tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, fire, or friction . They should be prevented from entering drains as discharge into the environment must be avoided .

生化学分析

Biochemical Properties

. They are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Molecular Mechanism

The molecular mechanism of action of 2-(1H-Tetrazol-1-YL)benzonitrile is not well-studied. Tetrazoles are known to have a planar structure that favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that they may interact with enzymes or cofactors in metabolic pathways.

生物活性

2-(1H-Tetrazol-1-YL)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Tetrazole derivatives, including this compound, have been explored for their potential therapeutic applications, particularly in the fields of antibacterial and antifungal treatments. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

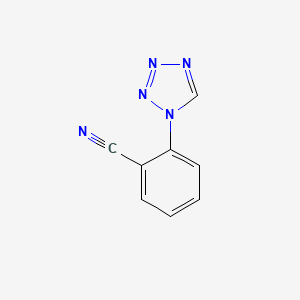

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis of this compound typically involves the cycloaddition reaction between nitriles and sodium azide under various catalytic conditions. Recent advancements have optimized these reactions to improve yield and reduce reaction times, employing methodologies such as microwave-assisted synthesis and continuous flow processes .

Antibacterial Activity

Studies have shown that this compound exhibits broad-spectrum antibacterial activity. For instance, a related compound, IITR00210 (part of the nitrile class), demonstrated significant efficacy against enteric pathogens, leading to a reduction in bacterial counts greater than 3 Log in time-kill kinetic assays . This mechanism involves inducing bacterial cell envelope stress, which disrupts the proton motive force (PMF), resulting in cell death.

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | Pathogen Type | Activity Level | Mechanism of Action |

|---|---|---|---|

| IITR00210 | Enteropathogens | Broad-spectrum | Cell envelope stress |

| This compound | Gram-negative bacteria | Potent bactericidal | Disruption of PMF |

Antifungal Activity

In addition to its antibacterial properties, tetrazole derivatives have shown antifungal activity. In vitro studies indicate that certain 5-substituted tetrazoles exhibit antifungal effects against species such as Aspergillus flavus and Penicillium purpurogenum . The structural features that enhance this activity often include symmetrical arrangements and specific substitutions on the phenyl ring.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A notable study assessed the efficacy of this compound against multidrug-resistant strains of Escherichia coli and Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial viability when treated with the compound, highlighting its potential as a therapeutic agent in combating resistant infections.

Case Study 2: Safety Profile Assessment

Another research investigation focused on the safety profile of this compound in animal models. The study reported no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development into clinical applications .

特性

IUPAC Name |

2-(tetrazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNMYFLWCVGHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301640 | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-25-2 | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449758-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。